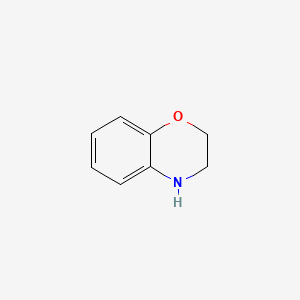

3,4-二氢-2H-1,4-苯并噁嗪

概览

描述

Synthesis Analysis

The synthesis of 3,4-Dihydro-2H-1,4-benzoxazine derivatives has been explored through various methodologies, including palladium-catalyzed oxidative aminocarbonylation-cyclization reactions, Mannich reactions using bio-derived amines, and catalyst-free, green synthetic strategies. These approaches offer pathways to a broad range of functionally substituted benzoxazine scaffolds, with significant stereoselectivity and efficiency in some cases (Gabriele et al., 2006); (Wattanathana et al., 2021); (Kushwaha et al., 2020).

Molecular Structure Analysis

X-ray diffraction analysis and Hirshfeld surface analysis have been employed to establish the configuration and elucidate the structural characteristics of 3,4-Dihydro-2H-1,4-benzoxazine derivatives. These studies reveal the conformational preferences and significant intermolecular interactions within the crystal structure, contributing to our understanding of their chemical behavior and properties (Wattanathana et al., 2021).

Chemical Reactions and Properties

3,4-Dihydro-2H-1,4-benzoxazine compounds participate in various chemical reactions, including domino ring-opening and Goldberg coupling cyclization, and iodocyclization, highlighting their reactivity and potential for functionalization. These reactions are crucial for the synthesis of diverse derivatives and for the exploration of novel chemical space (Rao et al., 2009); (Majumdar et al., 2010).

Physical Properties Analysis

The physical properties of 3,4-Dihydro-2H-1,4-benzoxazine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, affecting their applicability in various domains (Matsumoto et al., 1999).

Chemical Properties Analysis

The chemical properties of 3,4-Dihydro-2H-1,4-benzoxazine derivatives, including reactivity towards nucleophiles and electrophiles, acid and base stability, and their behavior in redox reactions, are key to their applications in synthesis and material science. The electron-donating or withdrawing nature of substituents on the benzoxazine ring can greatly influence these properties, making them versatile intermediates in organic synthesis (Nakamura et al., 2003).

科研应用

合成和材料应用

3,4-二氢-2H-1,4-苯并噁嗪是杂环化合物,可以通过从一级胺、多聚甲醛和酚进行的Mannich反应合成。它们被用作制备新型酚树脂(称为聚苯并噁嗪)的单体。这些化合物除了作为单体之外,还具有其他应用,包括作为发光材料、阳离子配体以及贵金属离子的还原剂(Wattanathana et al., 2017)。

生物活性和生态作用

与3,4-二氢-2H-1,4-苯并噁嗪密切相关的(2H)-1,4-苯并噁嗪-3(4H)-酮类已被研究其植物毒性、抗真菌、抗微生物和抗喂食效果。这些化合物也被探索作为天然除草剂模型的先导物,以及它们在植物化学防御机制中的作用(Macias et al., 2009)。

人类、植物和动物的生物活性

3,4-二氢-2H-1,3-苯并噁嗪衍生物显示出显著的生物活性,包括抗真菌、抗菌、抗HIV、抗癌、抗抽搐和抗炎效果。它们的结构变异性使它们成为各种生物活性化合物的合适来源(El-Din, 2021)。

环境应用

通过环境友好的方法合成3,4-二氢-2H-1,4-苯并噁嗪,表明它们在绿色化学应用中的潜力(Albanese et al., 2003)。

禾本科植物中的化学物质

这些化合物源自禾本科家族,展示出各种生物性质,如抗微生物和杀虫活性,这对农艺有用(Macias et al., 2006)。

药用应用

一些3,4-二氢-2H-1,4-苯并噁嗪的衍生物已被评估其心血管效应,突显了它们在开发降压药物中的潜力(Touzeau et al., 2003)。

合成和表征

对这些化合物的合成和表征的最新进展增进了我们对它们的结构和功能性质的理解,有助于各个领域,包括制药(Mizar & Myrboh, 2006),(Kotha et al., 1994)。

基于生物的聚苯并噁嗪

努力合成完全基于生物的苯并噁嗪表明了开发具有增强性能的可持续材料的潜力(Wang et al., 2012)。

新型衍生物和抗焦虑活性

已合成新型3,4-二氢-2H-1,4-苯并噁嗪衍生物,并显示出相当的抗焦虑活性(Masuoka et al., 1986)。

对映和立体选择性合成

最近的方法在这些化合物的合成中实现了高对映和立体选择性,这对制药应用至关重要(Mal et al., 2018)。

绿色合成方法

在固-液相转移催化条件下的创新合成方法代表了绿色化学的重大进展(Albanese et al., 2003)。

Safety And Hazards

3,4-Dihydro-2H-1,4-benzoxazine is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

未来方向

The promising biological properties of 3,4-Dihydro-2H-1,4-benzoxazine have encouraged the development of efficient synthetic strategies toward 3,4-dihydro-2H-1,4-benzoxazines and their 2-oxo, 3-oxo, and 2,3-dioxo derivatives . Future research may focus on exploring these synthetic strategies and studying the potential applications of these compounds in various fields .

性质

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLORWPBJZEGBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342856 | |

| Record name | Benzomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-2H-1,4-benzoxazine | |

CAS RN |

5735-53-5 | |

| Record name | Benzomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![5,10-Dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one](/img/structure/B1210069.png)

![1,3-Dioxolo[4,5-b]acridin-10(5H)-one, 6,11-dimethoxy-5-methyl-](/img/structure/B1210071.png)

![2-Hydroxy-5-[[(5-methyl-2-furanyl)-oxomethyl]amino]benzoic acid](/img/structure/B1210074.png)

![17-[(Benzylamino)methyl]estra-1,3,5(10)-triene-3,17beta-diol](/img/structure/B1210081.png)